molecular formula C11H9NO B174494 5-(Propargyloxy)-1H-indole CAS No. 153969-91-6

5-(Propargyloxy)-1H-indole

Cat. No. B174494
M. Wt: 171.19 g/mol
InChI Key: UOMBOZOHHCAYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Propargyloxy)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.

Mechanism Of Action

The mechanism of action of 5-(Propargyloxy)-1H-indole is not yet fully understood. However, it has been suggested that it may interact with various cellular pathways and proteins, including the PI3K/Akt/mTOR pathway, to exert its effects.

Biochemical And Physiological Effects

Studies have shown that 5-(Propargyloxy)-1H-indole can modulate various biochemical and physiological processes in cells and organisms. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

5-(Propargyloxy)-1H-indole has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to modulate various cellular pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(Propargyloxy)-1H-indole. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, studies on the safety and toxicity of this compound are warranted to ensure its potential therapeutic use.
In conclusion, 5-(Propargyloxy)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand its mechanism of action, its potential therapeutic use, and its safety and toxicity profile.

Synthesis Methods

The synthesis of 5-(Propargyloxy)-1H-indole involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

5-(Propargyloxy)-1H-indole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

CAS RN

153969-91-6

Product Name

5-(Propargyloxy)-1H-indole

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

5-prop-2-ynoxy-1H-indole

InChI

InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2

InChI Key

UOMBOZOHHCAYNA-UHFFFAOYSA-N

SMILES

C#CCOC1=CC2=C(C=C1)NC=C2

Canonical SMILES

C#CCOC1=CC2=C(C=C1)NC=C2

synonyms

5-(prop-2-ynynloxy)indole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.